2-Desamino-5,8-dideazafolic acid

Antifolate pharmacology L1210 leukemia Cell proliferation assay

2-Desamino-5,8-dideazafolic acid (CAS 106585-70-0) is a quinazoline-based classical antifolate and the 2-desamino analogue of 5,8-dideazafolic acid. It belongs to the 5,8-dideazafolate class of thymidylate synthase (TS) inhibitors but is distinguished by the absence of the 2-amino group on the quinazoline A-ring, a modification that profoundly alters its biochemical selectivity profile.

Molecular Formula C21H20N4O6
Molecular Weight 424.4 g/mol
CAS No. 106585-70-0
Cat. No. B009712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Desamino-5,8-dideazafolic acid
CAS106585-70-0
Molecular FormulaC21H20N4O6
Molecular Weight424.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)NC=NC3=O
InChIInChI=1S/C21H20N4O6/c26-18(27)8-7-17(21(30)31)25-19(28)13-2-4-14(5-3-13)22-10-12-1-6-16-15(9-12)20(29)24-11-23-16/h1-6,9,11,17,22H,7-8,10H2,(H,25,28)(H,26,27)(H,30,31)(H,23,24,29)/t17-/m0/s1
InChIKeyCSROEJXVRAZBAD-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Desamino-5,8-dideazafolic Acid (CAS 106585-70-0) – Core Structural Identity and Procurement Context


2-Desamino-5,8-dideazafolic acid (CAS 106585-70-0) is a quinazoline-based classical antifolate and the 2-desamino analogue of 5,8-dideazafolic acid [1]. It belongs to the 5,8-dideazafolate class of thymidylate synthase (TS) inhibitors but is distinguished by the absence of the 2-amino group on the quinazoline A-ring, a modification that profoundly alters its biochemical selectivity profile [2]. This compound serves both as a pharmacological probe for dissecting TS-versus-DHFR-mediated antifolate activity and as a key synthetic intermediate in the development of N10-substituted TS inhibitors including the clinical candidates CB3717 and ICI 198583 [2].

Why 5,8-Dideazafolic Acid or CB3717 Cannot Replace 2-Desamino-5,8-dideazafolic Acid in Targeted Applications


The 2-amino group is the single most decisive structural determinant of target engagement in quinazoline antifolates: its removal reduces thymidylate synthase (TS) binding affinity by approximately 30-fold yet simultaneously increases L1210 cell growth inhibition by approximately 6-fold [1]. Consequently, 2-amino-bearing analogues such as 5,8-dideazafolic acid (CB3705) and N10-propargyl-5,8-dideazafolic acid (CB3717) cannot substitute for the 2-desamino compound in experiments where retained dihydrofolate reductase (DHFR) inhibition, differential thymidine rescue profile, or efficient folylpolyglutamate synthetase (FPGS) substrate activity is required [1][2]. The quantitative evidence below establishes exactly where and by how much 2-desamino-5,8-dideazafolic acid diverges from its closest structural analogs.

Head-to-Head Quantitative Differentiation Evidence for 2-Desamino-5,8-dideazafolic Acid


L1210 Cell Growth Inhibition: 6.3-Fold Superiority Over 5,8-Dideazafolic Acid

2-Desamino-5,8-dideazafolic acid (compound 3) inhibited the growth of murine L1210 leukemia cells with an IC50 of 0.43 μM, compared with 2.7 μM for 5,8-dideazafolic acid (compound 1, the 2-NH2 parent), representing an approximately 6.3-fold greater antiproliferative potency [1]. In the same experimental series, N10-propargyl-5,8-dideazafolic acid (CB3717, compound 2) yielded an IC50 of 3.5 μM, confirming that the 2-desamino modification alone, without N10 substitution, drives the potency gain [1].

Antifolate pharmacology L1210 leukemia Cell proliferation assay Structure-activity relationship

Thymidylate Synthase Inhibition: 30-Fold Weaker Ki Defines Mechanistic Divergence

Against purified L1210 thymidylate synthase, 2-desamino-5,8-dideazafolate exhibited a Ki of 2 μM, representing a ~30-fold loss in TS-inhibitory activity relative to its 2-NH2 counterpart 5,8-dideazafolate (Ki ~0.06 μM) [1]. This stands in marked contrast to the 6-fold gain in cellular potency described above, establishing that enhanced antiproliferative activity is not driven by improved TS binding affinity but rather by improved cellular pharmacokinetics or engagement of secondary intracellular targets [1][2].

Thymidylate synthase Enzyme inhibition kinetics Ki determination Target engagement

Dihydrofolate Reductase Inhibition: Retained Activity Relative to 2-NH2 Counterparts

Comparative analysis of 2-desamino-5,8-dideazafolate analogues versus their 2-NH2 counterparts revealed that removal of the 2-amino group reduced dihydrofolate reductase (DHFR) inhibitory activity by only 1.5- to 3-fold, whereas it reduced TS inhibition by approximately 30-fold [1]. This differential impact on the two folate pathway enzymes means that the 2-desamino compound retains a substantially higher DHFR:TS inhibition ratio than any 2-NH2 analogue, functionally shifting its intracellular target profile toward DHFR [1][2].

Dihydrofolate reductase Dual-target antifolate DHFR inhibition Class-level SAR

Folylpolyglutamate Synthetase Substrate Efficiency: 4- to 8-Fold Advantage Over CB3717

2-Desamino-5,8-dideazafolic acid (compound 3) exhibited a Km for murine folylpolyglutamate synthetase (FPGS) in the 5–10 μM range, compared with 40 μM for N10-propargyl-5,8-dideazafolic acid (CB3717, compound 2) [1]. This 4- to 8-fold lower Km translates to more efficient intracellular polyglutamation, a critical determinant of cellular retention and duration of action for classical antifolates [1]. The N10-unsubstituted 2-desamino compound thus achieves more favorable intracellular pharmacokinetics than the N10-propargyl clinical candidate CB3717, which requires high doses partly due to poor polyglutamation efficiency [1][2].

Folylpolyglutamate synthetase Polyglutamation Intracellular retention Prodrug activation

Differential Thymidine Rescue Profile: Evidence for a Secondary Pharmacological Locus Beyond TS

When L1210 cells were co-incubated with 10 μM thymidine (dThd) to bypass TS inhibition, the IC50 of 2-desamino-5,8-dideazafolic acid (compound 3) shifted only approximately 2-fold, a modest change comparable to that of 5,8-dideazafolic acid but far smaller than the pronounced shift observed for CB3717 [1]. The inability of thymidine alone to fully rescue cell growth indicates that the compound's antiproliferative activity derives from inhibition of at least one additional folate-dependent enzyme—most likely DHFR—and is consistent with the retained DHFR inhibition documented above [1][2]. Complete rescue required the addition of hypoxanthine (50 μM) alongside thymidine, implicating concurrent disruption of de novo purine biosynthesis [1].

Thymidine rescue Mechanism of action Salvage pathway Target deconvolution

High-Value Application Scenarios for 2-Desamino-5,8-dideazafolic Acid Procurement


Dissecting TS-Dependent vs. TS-Independent Antifolate Cytotoxicity Mechanisms

The compound's unique inverted potency profile—6-fold more cytotoxic than 5,8-dideazafolic acid despite 30-fold weaker TS inhibition [1]—makes it an indispensable tool for deconvoluting the relative contributions of TS inhibition, DHFR inhibition, and purine synthesis blockade to the overall antiproliferative effect of quinazoline antifolates. Paired experiments with 5,8-dideazafolic acid (strong TS, weak cell penetration) and CB3717 (strong TS, N10-substituted) allow researchers to isolate each mechanistic component.

Investigating Folate Transport and Polyglutamation Pathways

With an FPGS Km of 5–10 μM—4- to 8-fold lower than CB3717 (Km 40 μM) [1]—this compound serves as an efficient substrate for studying polyglutamation kinetics and the role of polyglutamate chain length in intracellular antifolate retention. Its N10-unsubstituted structure further permits comparative transport studies against N10-propargyl analogues to evaluate the impact of N10 modification on reduced folate carrier (RFC) and membrane folate receptor uptake.

Synthetic Intermediate for Next-Generation N10-Substituted TS Inhibitors

As the direct synthetic precursor to 2-desamino-N10-propargyl-5,8-dideazafolic acid (desamino-CB3717) and 2-desamino-2-methyl-N10-propargyl-5,8-dideazafolic acid (ICI 198583) [2], this compound is required for structure-activity relationship (SAR) campaigns exploring novel N10 substitutions. Its procurement enables medicinal chemistry programs to generate focused libraries of N10-modified 2-desamino-5,8-dideazafolates without re-synthesizing the quinazoline-glutamate scaffold.

Pharmacological Profiling of Antifolates with Dual TS/DHFR Target Engagement

Unlike CB3717, whose growth inhibition is largely reversed by thymidine alone, 2-desamino-5,8-dideazafolic acid maintains substantial cytotoxicity even in the presence of exogenous thymidine, with full rescue requiring both thymidine and hypoxanthine [1]. This dual-locus profile makes the compound a relevant reference standard for screening campaigns aimed at identifying antifolates that simultaneously inhibit TS and DHFR—a desirable property for overcoming single-target resistance mechanisms.

Quote Request

Request a Quote for 2-Desamino-5,8-dideazafolic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.